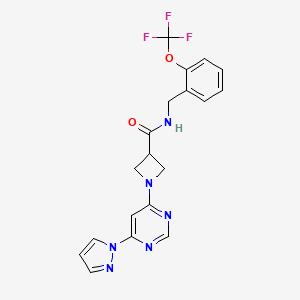
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17F3N6O2 and its molecular weight is 418.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
The synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives has been extensively studied due to their diverse biological activities. For instance, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown significant activity against certain viruses and tumor cells, demonstrating their potential in antiviral and anticancer therapies. The synthesis methods often involve high-temperature glycosylation, ammonolysis, and various condensation reactions to introduce different substituents, enhancing the compounds' biological activities (Petrie et al., 1985).
Anticancer and Anti-Inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds demonstrate a promising structure-activity relationship (SAR), highlighting the importance of the pyrazolo[3,4-d]pyrimidine core in designing new therapeutic agents. For example, some derivatives exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, and inhibit 5-lipoxygenase, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
COX-2 Selective Inhibitors
The pyrazolo[3,4‐d]pyrimidine system is recognized for its multitude of pharmacological properties, including potential anti‐inflammatory activity. A study synthesized new derivatives of 5‐benzamido‐1H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones, showing superior inhibitory profiles against COX‐2 compared to reference standards, indicating their potential in developing new anti-inflammatory drugs (Raffa et al., 2009).
Antimicrobial and Antiproliferative Activities
Another research focus is the synthesis of heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives, showing notable antimicrobial and anticancer activities. The structural diversity of these compounds allows for the exploration of different biological activities, contributing to the development of new therapeutic agents (Fahim et al., 2021).
Insecticidal and Antibacterial Potential
Pyrimidine-linked pyrazole heterocyclics have also been evaluated for their insecticidal and antibacterial potential, indicating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in various biological applications beyond human health, such as agriculture (Deohate & Palaspagar, 2020).
特性
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)30-15-5-2-1-4-13(15)9-23-18(29)14-10-27(11-14)16-8-17(25-12-24-16)28-7-3-6-26-28/h1-8,12,14H,9-11H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAMQSIPHOGCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=CC=C4OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
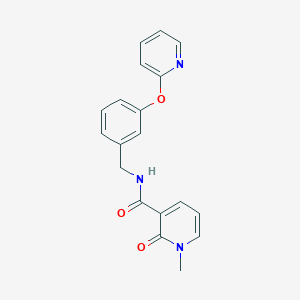
![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)
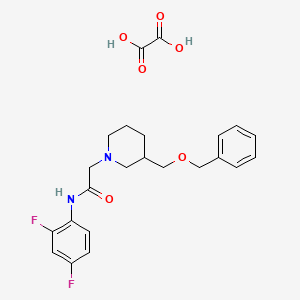
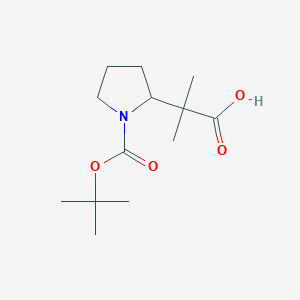
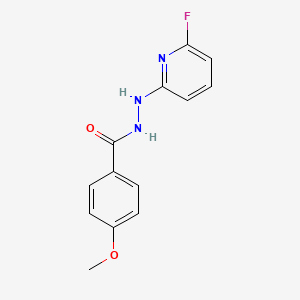

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)
![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2930584.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2930588.png)
![5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2930589.png)
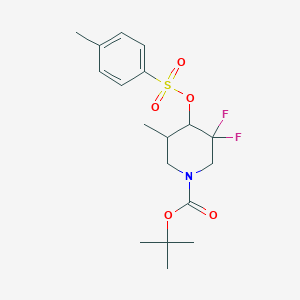
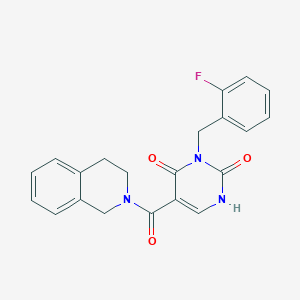
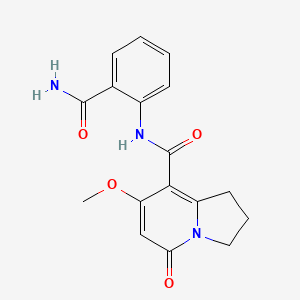
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2930594.png)
